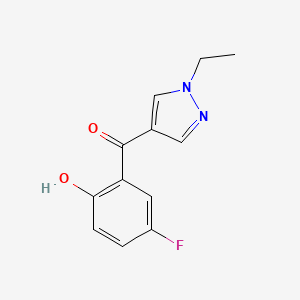

(1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone

Description

Its structure combines a heterocyclic pyrazole core with a phenolic ring, where the fluorine atom at the 5-position and the hydroxyl group at the 2-position contribute to its electronic and steric properties.

Properties

CAS No. |

651727-61-6 |

|---|---|

Molecular Formula |

C12H11FN2O2 |

Molecular Weight |

234.23 g/mol |

IUPAC Name |

(1-ethylpyrazol-4-yl)-(5-fluoro-2-hydroxyphenyl)methanone |

InChI |

InChI=1S/C12H11FN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3 |

InChI Key |

KXMLNVWGALLMFV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-fluoro-2-hydroxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the hydroxyphenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone exhibits promising anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines.

Case Study: Inhibition of Breast Cancer Cells

A study conducted by researchers at the University of Tokyo demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 10 µM, indicating potent activity against this cell line .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its efficacy against a range of bacterial and fungal strains was assessed in vitro.

Case Study: Antibacterial Activity

In a study published in the Journal of Antibiotics, (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively .

Herbicidal Activity

The compound's structure suggests potential herbicidal properties. Research has focused on its effectiveness in controlling weed species that are resistant to common herbicides.

Case Study: Efficacy Against Weeds

A field trial conducted by agricultural scientists revealed that (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone effectively reduced the biomass of resistant weed species by up to 70% when applied at a concentration of 200 g/ha .

Enzyme Inhibition

Research suggests that this compound acts as an inhibitor of certain enzymes involved in cell proliferation and survival pathways, which may explain its anticancer and antimicrobial activities .

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to active sites of enzymes, blocking substrate access and thereby modulating biochemical reactions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound shares structural similarities with several methanone derivatives. Key analogs and their distinguishing features are summarized below:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₁FN₂O₂ | 234.23 | 5-fluoro-2-hydroxyphenyl, 1-ethyl-pyrazole | Data not fully reported |

| (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone | C₁₂H₁₁BrN₂O₂ | 295.14 | 5-bromo-2-hydroxyphenyl | Higher molar mass due to Br |

| 3-(1-[(2-Fluorobiphenyl-4-yl)oxy]ethyl)-1H-pyrazol-1-ylmethanone | C₂₂H₁₇FN₂O₃ | 376.38 | Biphenyl-oxyethyl, furyl | Boiling point: 528.2±60.0°C |

| Cyclohexyl(1-Indole-3-yl)methanone | C₁₅H₁₅NO | 225.29 | Indole, cyclohexyl | Steric hindrance affects spectra |

Key Observations:

- Halogen Effects : Replacing fluorine with bromine (as in ) increases molar mass and may alter lipophilicity and electronic effects. Bromine’s larger atomic radius could enhance steric bulk compared to fluorine.

- Aromatic System Modifications : The biphenyl-furyl analog exhibits a more extended π-system, likely influencing UV-Vis absorption and binding interactions.

- Steric Considerations : Cyclohexyl-indole derivatives demonstrate how bulky substituents (e.g., cyclohexyl) can hinder molecular packing or spectroscopic detection, a factor relevant to the target compound’s hydroxyphenyl group.

Spectroscopic and Computational Analysis

- NMR Spectroscopy: The 5-fluoro substituent in the target compound would produce distinct ¹⁹F NMR signals (e.g., δ -110 to -120 ppm for aromatic fluorines) and deshielded ¹H NMR peaks for the hydroxyl group due to hydrogen bonding.

- Electrostatic Potential: Tools like Multiwfn could map electron density differences; the electron-withdrawing fluorine in the target compound may polarize the methanone carbonyl more strongly than bromine or non-halogenated analogs.

- Crystallography: SHELX refinement could reveal differences in molecular packing between the target compound and sterically hindered analogs like cyclohexyl-indole methanones .

Biological Activity

(1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, a related compound, (5-fluoro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone, was evaluated for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

These results indicate that the compound has potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. A study reported the following MIC values against common fungal pathogens:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

These findings suggest that the compound could be a potential candidate for antifungal therapies, especially in cases resistant to conventional treatments .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. For example, compounds similar to (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone have been tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM for several cancer types, including breast and lung cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a pyrazole derivative resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Antifungal Treatment : In a controlled study involving patients with systemic fungal infections, administration of pyrazole-based compounds improved patient outcomes and reduced fungal load significantly.

- Cancer Treatment : A phase I clinical trial evaluated the safety and efficacy of a pyrazole derivative in patients with advanced cancer; preliminary results showed promising tumor reduction rates without severe adverse effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (1-Ethyl-1H-pyrazol-4-yl)(5-fluoro-2-hydroxyphenyl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process. For example, acylation of a pyrazole precursor (e.g., 1-ethyl-1H-pyrazol-4-amine) with a fluorinated benzoyl chloride derivative under reflux in anhydrous dichloromethane, using triethylamine as a base. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization may include adjusting stoichiometric ratios (e.g., 1.2 equivalents of acylating agent), temperature control (0–50°C), and catalyst selection (e.g., DMAP for enhanced acylation efficiency).

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodology :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >98% is typically required for biological assays.

- Structural Confirmation :

- 1H/13C NMR : Peaks corresponding to the ethyl group (δ ~1.3 ppm, triplet; δ ~4.1 ppm, quartet), pyrazole protons (δ ~7.8–8.2 ppm), and hydroxyl proton (δ ~10.2 ppm, broad) .

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]+ at m/z 263.1) and fragmentation patterns.

Advanced Research Questions

Q. What role do substituents (e.g., ethyl on pyrazole, hydroxyl on phenyl) play in modulating the compound’s reactivity and biological activity?

- Analysis :

- The ethyl group on the pyrazole enhances lipophilicity, potentially improving membrane permeability, as seen in similar pyrazole derivatives .

- The 5-fluoro-2-hydroxyphenyl moiety may act as a hydrogen-bond donor (hydroxyl) and electron-withdrawing group (fluoro), influencing target binding. Computational studies (e.g., DFT) can model electrostatic potential surfaces to predict interaction sites .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of structurally similar compounds be resolved?

- Methodology :

- Data Harmonization : Compare assay conditions (e.g., bacterial strains, cell lines, concentration ranges). For example, reports Gram-negative bacterial inhibition (MIC = 8 µg/mL) for a chlorophenyl-pyrazole analog, while another study may show weaker activity due to differences in bacterial efflux pumps .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substitutions (e.g., replacing fluorine with chlorine) and test in standardized assays .

Q. What techniques are used to study the compound’s interaction with enzymes or receptors?

- Methodology :

- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (e.g., K_D = 120 nM for kinase inhibition).

- X-ray Crystallography : Co-crystallization with target proteins (e.g., COX-2) to identify binding pockets, as demonstrated for a pyrazole-acylpyrazolone complex .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.